molecular formula C11H13ClO3S B2887663 1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl chloride CAS No. 1303510-68-0

1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl chloride

Cat. No.: B2887663
CAS No.: 1303510-68-0
M. Wt: 260.73
InChI Key: PIJBRIKYXKXSSU-UHFFFAOYSA-N
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Description

1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H13ClO3S and a molecular weight of 260.74 g/mol . This compound is characterized by the presence of a cyclopropane ring, a benzyloxymethyl group, and a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-benzyloxymethyl-cyclopropanesulfonyl chloride typically involves the reaction of cyclopropane derivatives with sulfonyl chloride reagents. . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, nucleophiles like amines, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-benzyloxymethyl-cyclopropanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their function and activity .

Comparison with Similar Compounds

1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

The uniqueness of 1-benzyloxymethyl-cyclopropanesulfonyl chloride lies in its combination of the cyclopropane ring and the benzyloxymethyl group, which provides specific reactivity and applications not found in other sulfonyl chloride derivatives.

Properties

IUPAC Name

1-(phenylmethoxymethyl)cyclopropane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3S/c12-16(13,14)11(6-7-11)9-15-8-10-4-2-1-3-5-10/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJBRIKYXKXSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COCC2=CC=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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